Centhaquin vs. Clonidine: Superior 5-HT Uptake Site Displacement Capacity
Centhaquin demonstrates a unique capacity to displace [³H]paroxetine from 5-HT uptake sites, a mechanism completely absent in the structurally related α2-agonist clonidine. In brainstem membranes, centhaquin is 4-fold more potent than the reference 5-HT uptake inhibitor imipramine [1]. Clonidine, tested across a wide concentration range (10⁻⁴ to 10⁻⁷ M), showed no displacement whatsoever [1]. This provides a clear molecular differentiation for researchers studying serotonergic contributions to cardiovascular control.
| Evidence Dimension | Potency (IC₅₀) for displacement of [³H]paroxetine binding from 5-HT uptake sites |
|---|---|
| Target Compound Data | IC₅₀ 4-fold lower than imipramine in brainstem; 1-fold lower in cerebral cortex |
| Comparator Or Baseline | Clonidine: No displacement at any concentration (10⁻⁴ to 10⁻⁷ M). Imipramine: Baseline for potency ratio. |
| Quantified Difference | Clonidine: no measurable displacement. Centhaquin: 4-fold more potent than imipramine in brainstem. |
| Conditions | In vitro binding assay using [³H]paroxetine in isolated rat cerebral cortex and brainstem (midbrain, pons, medulla) membranes. |
Why This Matters
This demonstrates a distinct molecular target engagement profile, essential for studies aiming to dissect the contribution of 5-HT uptake modulation versus pure α2-agonism in cardiovascular models.
- [1] Bhargava HN, et al. Central serotonergic uptake mechanisms in hypertensive rats: effects of clonidine and centhaquin. Eur J Pharmacol. 1993;242(1):53-59. View Source
